MORAMIDE

Analgesic Opioid Potency

SELECT MORAMIDE AS YOUR CHIRAL REFERENCE STANDARD: Comprising a racemic mix of active dextromoramide and inactive levomoramide, it exhibits a 10,000-fold potency difference between enantiomers. This makes it the definitive standard for calibrating HPLC systems with cellulose-based chiral stationary phases and ensuring dextromoramide batch purity. It also provides a well-characterized model for opioid receptor stereoselectivity research without confounding variables. Due to its Schedule I status, rigorous compliance is mandatory; verify your organization's DEA licensing and handling protocols before ordering.

Molecular Formula C25H32N2O2
Molecular Weight 392.54
CAS No. 13013-15-5
Cat. No. B1143482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMORAMIDE
CAS13013-15-5
SynonymsMORAMIDE
Molecular FormulaC25H32N2O2
Molecular Weight392.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MORAMIDE (Racemoramide) Procurement Guide: Understanding This Racemic Opioid Analgesic


MORAMIDE (CAS 13013-15-5), also designated as racemoramide, is a racemic mixture of the opioid analgesic dextromoramide and its inactive enantiomer levomoramide [1]. Structurally related to methadone, it exhibits central analgesic action [2]. Its molecular formula is C25H32N2O2 with a molar mass of 392.5 g/mol [1]. It was developed and patented in 1956 by Dr. Paul Janssen [3].

Why Racemic MORAMIDE Cannot Be Interchanged with Pure Dextromoramide or Levomoramide


MORAMIDE is a racemic mixture of dextromoramide (active analgesic) and levomoramide (inactive enantiomer) [1]. Direct substitution of MORAMIDE with pure dextromoramide alters the effective dose by a factor of approximately 2×, as dextromoramide is twice as potent orally [2]. Conversely, substituting with levomoramide yields no analgesic effect [1]. Thus, any procurement decision that disregards the racemic composition introduces significant variability in pharmacological activity and dose-response calibration.

MORAMIDE Quantitative Differentiation: Head-to-Head Comparative Data


Oral Potency: Dextromoramide is Twice as Potent as Racemic MORAMIDE

In a clinical evaluation comparing dextromoramide and racemoramide, dextromoramide was found to be approximately twice as potent as racemoramide when administered orally [1]. This quantitative difference stems from the fact that MORAMIDE (racemoramide) contains 50% inactive levomoramide, while dextromoramide is the pure active enantiomer.

Analgesic Opioid Potency

Enantiomer Activity: Levomoramide is 10,000× Less Potent than Dextromoramide in Ileum Assay

On the transmurally stimulated guinea-pig ileum preparation, laevomoramide (the (-)-enantiomer present in MORAMIDE) was 10,000 times less potent than its (+)-isomer, dextromoramide [1]. Additionally, the depressant action of laevomoramide was not antagonized by naloxone, indicating that its activity is not mediated through classical opioid receptors [1]. This stereospecificity confirms that the analgesic efficacy of MORAMIDE resides exclusively in its dextromoramide component.

Enantiomer Opioid Receptor Stereospecificity

Duration of Analgesia: MORAMIDE Provides 3.4–4.8 Hours of Pain Relief

Clinical studies report that the average duration of analgesia produced by either dextromoramide or racemoramide ranges from 3.4 ± 0.7 to 4.8 ± 1.3 hours [1]. Occasionally, analgesia of up to 8 hours has been observed with subcutaneous administration of dextromoramide [1].

Duration Analgesic Clinical

Regulatory Control: MORAMIDE (Racemoramide) is DEA Schedule I, While Dextromoramide is Schedule II

Under the U.S. Controlled Substances Act, racemoramide (MORAMIDE) is listed as a Schedule I substance (DEA No. 9645), indicating no accepted medical use and a high potential for abuse [1]. In contrast, dextromoramide is a Schedule II controlled substance (DEA No. 9629), recognizing its accepted medical use but with severe restrictions . This regulatory divergence directly impacts procurement, handling, and documentation requirements.

Controlled Substance DEA Regulatory

MORAMIDE (Racemoramide) Recommended Use Cases Based on Verified Evidence


Procurement of Analytical Reference Standard for Chiral Resolution

MORAMIDE's racemic nature and the 10,000-fold potency difference between its enantiomers [1] make it an ideal reference standard for validating chiral separation methods. Analysts can use it to calibrate HPLC systems equipped with cellulose-based chiral stationary phases, ensuring accurate enantiomeric purity assessment of dextromoramide batches.

Pharmacological Research on Enantiomer-Specific Opioid Activity

The extreme stereospecificity observed in MORAMIDE (active dextro-, inactive levo-) [1] provides a well-characterized model for studying opioid receptor stereoselectivity. Researchers can use MORAMIDE to generate dose-response curves that isolate the contribution of the active enantiomer, without the confounding variables present in more complex mixtures.

Controlled Substance Compliance Training and Auditing

The differential DEA scheduling between MORAMIDE (Schedule I) and dextromoramide (Schedule II) [2] presents a clear-cut case study for training procurement and compliance personnel. Using MORAMIDE in internal audits and training exercises reinforces the rigorous protocols required for Schedule I substances, including documentation, storage, and disposal.

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